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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of CBP501, an
investigational anti-cancer agent, with established alternative therapies in relevant patient
populations. The information is compiled from clinical trial data and peer-reviewed publications
to support informed decision-making in drug development and clinical research.

Executive Summary

CBP501 is a novel peptide-based drug candidate with a dual mechanism of action: G2
checkpoint abrogation and calmodulin (CaM) modulation.[1][2] It has been investigated in
clinical trials for various advanced solid tumors, including non-small cell lung cancer, malignant
pleural mesothelioma, and pancreatic cancer, primarily in combination with platinum-based
chemotherapy and immune checkpoint inhibitors.[3] This guide focuses on the safety profile of
CBP501 in combination with cisplatin and nivolumab, as studied in larger patient cohorts, and
compares it to two standard-of-care regimens for advanced pancreatic cancer: FOLFIRINOX
and gemcitabine plus nab-paclitaxel.

The available data suggests that the triple-drug combination of CBP501, cisplatin, and
nivolumab has a manageable safety profile, with the most common treatment-related adverse
events being infusion-related reactions and anemia.[4][5] While direct cross-trial comparisons
are challenging due to differences in patient populations and study designs, this guide aims to
provide an objective overview of the reported adverse events to aid in the assessment of
CBP501's therapeutic potential.
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Data Presentation: Comparative Safety Profiles

The following tables summarize the incidence of common treatment-emergent adverse events
(TEAES) observed in clinical trials for CBP501 in combination with cisplatin and nivolumab, as
well as for FOLFIRINOX and gemcitabine plus nab-paclitaxel in patients with pancreatic

cancer.

Table 1: Treatment-Emergent Adverse Events for CBP501 in Combination with Cisplatin and
Nivolumab (NCT03113188)[4][5]

Adverse Event All Grades (%) Grade 3/4 (%)
Infusion-Related Reaction 86 0

Anemia 51 24

Nausea Not Reported Not Reported
Vomiting Not Reported Not Reported
Diarrhea Not Reported Not Reported
Fatigue Not Reported Not Reported

Neutropenia

Not Reported

Not Reported

Thrombocytopenia

Not Reported

Not Reported

Neuropathy

Not Reported

Not Reported

Data from a Phase Ib study in patients with advanced refractory tumors.

Table 2: Treatment-Emergent Adverse Events for FOLFIRINOX in Metastatic Pancreatic

Cancer[6][7]
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Adverse Event

All Grades (%)

Grade 3/4 (%)

Neutropenia

Not Reported

16.4

Febrile Neutropenia

Not Reported

Not Reported

Thrombocytopenia Not Reported 4.4
Anemia Not Reported 5.7
Diarrhea 17.3 (ungraded) Not Reported

Nausea and Vomiting

10.9 (ungraded)

Not Reported

Fatigue 10.9 (ungraded) Not Reported
Neuropathy 11.9 (ungraded) Not Reported
Elevated ALT Not Reported 4.7

Elevated AST Not Reported 4.9

Elevated ALP Not Reported 10.6

Data from a retrospective observational study of patients with metastatic pancreatic ductal

adenocarcinoma.

Table 3: Treatment-Emergent Adverse Events for Gemcitabine plus Nab-paclitaxel in Metastatic

Pancreatic Cancer[8][9][10][11]
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Adverse Event

All Grades (%)

Grade 3/4 (%)

Neutropenia

Not Reported

Not Reported

Anemia

Not Reported

Not Reported

Thrombocytopenia

Not Reported

Not Reported

Diarrhea

Not Reported

Not Reported

Nausea

Not Reported

Not Reported

Vomiting

Not Reported

Not Reported

Fatigue

Not Reported

Not Reported

Neuropathy

Not Reported

Not Reported

Note: Specific percentages for all grades and grade 3/4 adverse events were not consistently
available in a single source in a comparable format. The tables above reflect the available data
from the cited sources.

Experimental Protocols

CBP501 in Combination with Cisplatin and Nivolumab
(NCT03113188 & NCT04953962)

These studies evaluated the safety and efficacy of CBP501 in combination with cisplatin and
the immune checkpoint inhibitor nivolumab in patients with advanced solid tumors, including
pancreatic cancer.[3][12][13][14]

e Study Design: Phase 1b (NCT03113188) and Phase 2 (NCT04953962), multicenter, open-
label studies.[12][13]

» Patient Population: Patients with histologically or cytologically confirmed advanced or
metastatic solid tumors who have progressed on standard therapies. Specific cohorts for
pancreatic cancer were included.

o Treatment Regimen:
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[e]

CBP501 administered intravenously.

o

Cisplatin administered intravenously.

[¢]

Nivolumab administered intravenously.

[¢]

Treatment was administered in 21-day cycles.[12][13]

e Key Inclusion Criteria:

o ECOG performance status of O or 1.

o Adequate organ function (hematological, renal, and hepatic).
o Key Exclusion Criteria:

o Active or untreated brain metastases.

o Significant cardiovascular disease.

o Active autoimmune disease.

FOLFIRINOX for Pancreatic Cancer

FOLFIRINOX is a combination chemotherapy regimen used as a first-line treatment for patients
with metastatic pancreatic cancer and good performance status.

o Study Design: The efficacy and safety of FOLFIRINOX were established in a Phase 3
randomized clinical trial (PRODIGE 4/ACCORD 11).

» Patient Population: Patients with previously untreated metastatic pancreatic
adenocarcinoma.

e Treatment Regimen:
o Oxaliplatin: 85 mg/m?2 intravenously.

o Irinotecan: 180 mg/m?2 intravenously.
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o Leucovorin: 400 mg/m? intravenously.

o 5-Fluorouracil (5-FU): 400 mg/m? bolus followed by a 46-hour continuous infusion of 2400
mg/m?2.

o Treatment was administered every 14 days.
e Key Inclusion Criteria:

o ECOG performance status of 0 or 1.

o Adequate organ function.
o Key Exclusion Criteria:

o Prior chemotherapy for metastatic disease.

o Significant co-morbidities.

Gemcitabine plus Nab-paclitaxel for Pancreatic Cancer

The combination of gemcitabine and nab-paclitaxel is another standard first-line treatment for
metastatic pancreatic cancer.

o Study Design: The pivotal trial for this combination was the Phase 3 MPACT (Metastatic
Pancreatic Adenocarcinoma Clinical Trial).

o Patient Population: Patients with previously untreated metastatic adenocarcinoma of the
pancreas.

e Treatment Regimen:
o Nab-paclitaxel: 125 mg/mz2 intravenously.
o Gemcitabine: 1000 mg/mz intravenously.
o Administered on days 1, 8, and 15 of a 28-day cycle.

e Key Inclusion Criteria:
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o Karnofsky performance status of 70 or higher.

o Adequate organ function.

o Key Exclusion Criteria:
o Prior systemic therapy for metastatic disease.

o Peripheral neuropathy of grade 1 or higher.

Mandatory Visualization
CBP501 Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action of CBP501.
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Caption: CBP501's G2 checkpoint abrogation mechanism.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b12383835?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Calmodulin Signaling

. | Cam-Dependent Kinases Downstream Signaling
Calmodulin (CaM) (e.., CaMKil) (e.g., Proliferation, Survival)
—
CBPSOL SRS
1

Intracellular Ca?*

Y

Inhibition

CBP501 Intervention

Platinum Drug Interaction

Enhances Influx

Cell Membrane !
Intracellular Cisplatin
»
>
Extracellular Cisplatin Transport

Click to download full resolution via product page

Caption: CBP501's calmodulin modulation and platinum influx enhancement.

Experimental Workflow
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Caption: A generalized clinical trial workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b12383835?utm_src=pdf-body-img
https://www.benchchem.com/product/b12383835?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. aacrjournals.org [aacrjournals.org]

2. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and
bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

3. A multicenter, randomized phase 2 study to establish combinations of CBP501, cisplatin
and nivolumab for >3rd-line treatment of patients with advanced pancreatic adenocarcinoma
- PubMed [pubmed.ncbi.nim.nih.gov]

4. ascopubs.org [ascopubs.org]
5. researchgate.net [researchgate.net]
6. ascopubs.org [ascopubs.org]

7. An assessment of the benefit-risk balance of FOLFIRINOX in metastatic pancreatic
adenocarcinoma - PMC [pmc.ncbi.nim.nih.gov]

8. researchgate.net [researchgate.net]
9. ascopubs.org [ascopubs.org]
10. researchgate.net [researchgate.net]

11. Adjuvant nab-Paclitaxel + Gemcitabine in Resected Pancreatic Ductal Adenocarcinoma:
Results From a Randomized, Open-Label, Phase Il Trial - PMC [pmc.ncbi.nlm.nih.gov]

12. ClinicalTrials.gov [clinicaltrials.gov]
13. ClinicalTrials.gov [clinicaltrials.gov]
14. Facebook [cancer.gov]

To cite this document: BenchChem. [CBP501 Safety Profile in Larger Patient Cohorts: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12383835#confirming-the-safety-profile-of-cbp501-in-
larger-patient-cohorts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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